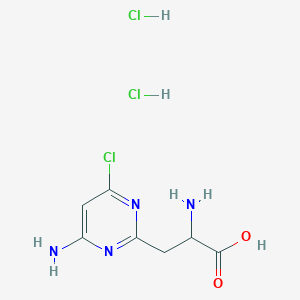

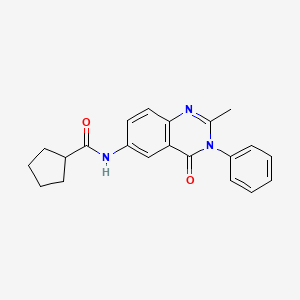

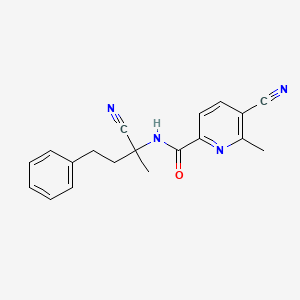

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as IPAM or IPAMorelin. IPAM is a synthetic peptide that belongs to the growth hormone releasing peptide (GHRP) family. It has been found to have an impact on the release of growth hormone in the body.

科学的研究の応用

Antimicrobial Agents Synthesis

A series of compounds including pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial purposes, utilizing citrazinic acid as a starting material. The synthesis involved multiple steps, leading to compounds with notable antibacterial and antifungal activities, demonstrating the potential of these derivatives as bases for developing new antimicrobial agents (Hossan et al., 2012).

Histamine H4 Receptor Ligands

In the quest for novel anti-inflammatory and antinociceptive agents, a series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor. Optimization of the core pyrimidine moiety and other structural components led to compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This highlights the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Novel Compound Synthesis for Biological Evaluation

Research on pyrimidin-4-ones in aqueous solution explored their photochemical reactions and the synthesis of reversible hydrates and thiazines. This work is crucial for understanding the chemical behavior of pyrimidinones under various conditions and their potential applications in designing reversible compounds for biological studies (Takahashi et al., 1989).

Synthesis of Derivatives for Corrosion Inhibition

The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and their evaluation as corrosion inhibitors showcase another application. These compounds, synthesized through amidation and 1,3-dipolar cycloaddition reactions, demonstrated promising inhibition efficiencies, highlighting the versatility of pyrimidine derivatives beyond biological applications (Yıldırım & Cetin, 2008).

Dual Inhibitors of TS and AICARFTase

2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized as dual inhibitors of thymidylate synthase (TS) and AICAR formyltransferase (AICARFTase), aiming at targeting both de novo thymidylate and purine nucleotide biosynthesis. These compounds showed significant in vitro inhibitory activity and potential as antitumor agents, highlighting the therapeutic applications of pyrimidine derivatives in cancer treatment (Liu et al., 2016).

特性

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10(2)12-6-14(20)18(9-16-12)8-13(19)17-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKSYYGFEIGQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)

![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)

![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)